molecular formula C15H18N2O3S2 B2638904 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1797876-26-6

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2638904
CAS No.: 1797876-26-6
M. Wt: 338.44
InChI Key: NWYBCEZUGQJJHN-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific substitution pattern and the presence of both methoxy and thiophene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBCEZUGQJJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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